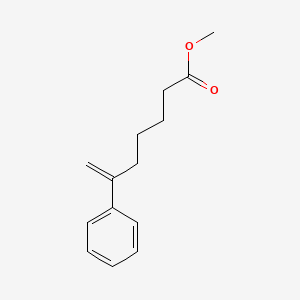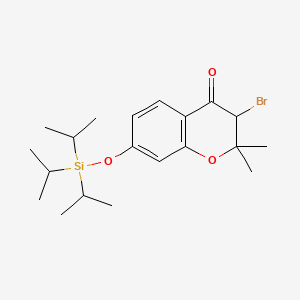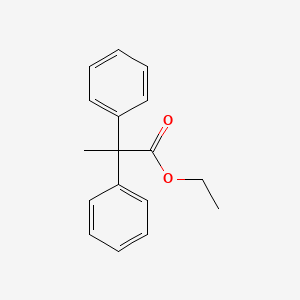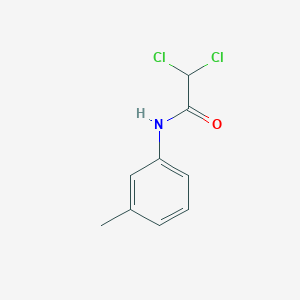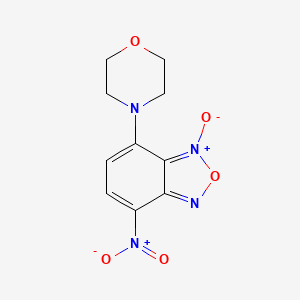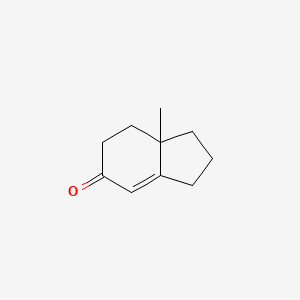![molecular formula C19H23N3O4 B14008503 N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide CAS No. 39229-61-3](/img/structure/B14008503.png)
N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylaminophenyl group, a methoxy-substituted benzamide, and a methylideneamino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine linkage to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced imine linkage.
Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.
科学研究应用
N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
相似化合物的比较
Similar Compounds
- N-[(4-Dimethylaminophenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
- N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide
Uniqueness
N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
39229-61-3 |
|---|---|
分子式 |
C19H23N3O4 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-[[4-(dimethylamino)phenyl]methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H23N3O4/c1-22(2)15-8-6-13(7-9-15)12-20-21-19(23)14-10-16(24-3)18(26-5)17(11-14)25-4/h6-12H,1-5H3,(H,21,23) |
InChI 键 |
FOIRZUYWMMVDEI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


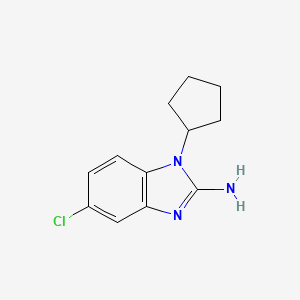
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)
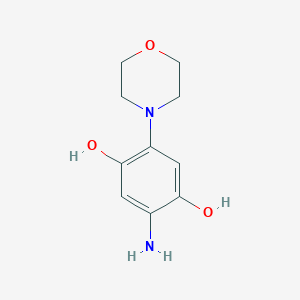
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
